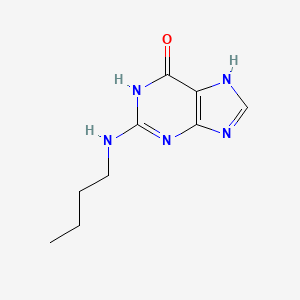![molecular formula C17H20N4S2 B6602663 N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine CAS No. 924122-31-6](/img/structure/B6602663.png)
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is a complex organic compound that belongs to the class of thiadiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine involves multiple steps, including the formation of the thiadiazine ring and the introduction of the cyclopropyl and thiophene groups. One common method involves the condensation of a thiophene derivative with a pyrrole derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyrrole rings .
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
作用機序
The mechanism of action of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
- 2,5-dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolecarboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
特性
IUPAC Name |
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-8-15(12(2)21(11)9-14-4-3-7-22-14)16-10-23-17(20-19-16)18-13-5-6-13/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYXXMBCBSQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C3=NNC(=NC4CC4)SC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)





